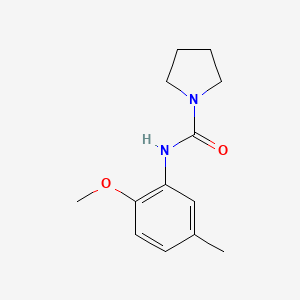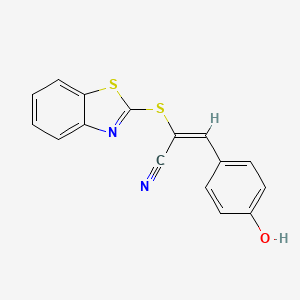![molecular formula C19H19N3 B5415427 5,5-dimethyl-3-(2-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5415427.png)
5,5-dimethyl-3-(2-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-dimethyl-3-(2-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline is a chemical compound that has attracted significant attention in scientific research due to its unique properties. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In
Applications De Recherche Scientifique
5,5-dimethyl-3-(2-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported that this compound exhibits potent anti-inflammatory, antioxidant, and anticancer activities. In addition, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 5,5-dimethyl-3-(2-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline is not fully understood. However, several studies have suggested that this compound may exert its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation. In addition, this compound has been shown to interact with various receptors in the brain, including the dopamine and serotonin receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent antioxidant and anti-inflammatory effects. This compound has been shown to reduce the production of reactive oxygen species and inhibit the activity of various enzymes involved in inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. Furthermore, this compound has been shown to have neuroprotective effects and may improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5,5-dimethyl-3-(2-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline in lab experiments is its potent biological activity. This compound has been shown to exhibit a wide range of effects, making it a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 5,5-dimethyl-3-(2-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline. One potential direction is to further investigate the mechanism of action of this compound, particularly its interactions with various receptors in the brain. Another direction is to explore the potential applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Finally, there is a need to explore the potential toxicity and safety of this compound in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of 5,5-dimethyl-3-(2-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline involves the reaction of 2-methylphenylhydrazine with 2,3-dihydro-1H-inden-5-ol in the presence of a catalyst. The reaction proceeds through a series of steps, including cyclization, oxidation, and reduction, resulting in the formation of the desired compound. This synthesis method has been optimized to yield high purity and yield of this compound.
Propriétés
IUPAC Name |
5,5-dimethyl-3-(2-methylphenyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-13-8-4-6-10-15(13)17-20-21-18-16-11-7-5-9-14(16)12-19(2,3)22(17)18/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWNFMLRSZSXIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C3N2C(CC4=CC=CC=C43)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,3-dimethylbutanamide](/img/structure/B5415348.png)
![2-[4-(4-methylbenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5415350.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-isobutyryloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5415357.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2(1H)-pyridinone](/img/structure/B5415360.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5415364.png)
![2-(3,5-dimethyl-1-piperidinyl)-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5415378.png)
![2-({[5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-propyl-1,3,4-oxadiazole](/img/structure/B5415386.png)




![[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl][2-(2-methylphenoxy)ethyl]cyanamide](/img/structure/B5415417.png)
![4-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B5415421.png)
![6-{4-[1-(2,2-dimethylpropyl)-3-pyrrolidinyl]-1-piperidinyl}-9H-purine](/img/structure/B5415441.png)